molecular formula C11H13NO B8604218 (2-Amino-5-methyl-phenyl)-cyclopropyl-methanone

(2-Amino-5-methyl-phenyl)-cyclopropyl-methanone

Cat. No. B8604218
M. Wt: 175.23 g/mol
InChI Key: OZPMZABYCQMIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384967B2

Procedure details

To a stirred solution of p-tolyl-carbamic acid tert-butyl ester (1.0 g, 4.8 mmol) in Et2O (10 mL) under a nitrogen atmosphere was added dropwise a 1.7 M solution of t-BuLi in pentan (6.5 mL, 11.1 mmol) over a 10-min period at −20° C. The mixture was stirred at −10° C. for 2.5 h and then cyclopropanecarboxylic acid methoxy-methyl-amide (0.92 g, 6.3 mmol) was added over 5 min. The mixture was allowed to warm to room temperature and stirred for further 1 h before it was quenched with aqueous NH4Cl. The organic phase was isolated and the aqueous phase was extracted with CH2Cl2, and the combined organic phases were dried and concentrated in vacuo. The crude material was dissolved CH2Cl2 (15 mL) and TFA (15 mL) and stirred at room temperature for 3 h. The reaction mixture was evaporated in vacuo, and added aqueous NaHCO3 to pH 7 and extracted with CH2Cl2. The combined organic phases were dried and concentrated in vacuo to give 0.80 g crude (2-amino-5-methyl-phenyl)-cyclopropyl-methanone as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)(C)(C)C.[Li]C(C)(C)C.CCCCC.CON(C)[C:29]([CH:31]1[CH2:33][CH2:32]1)=[O:30]>CCOCC>[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH3:14])=[CH:12][C:13]=1[C:29]([CH:31]1[CH2:33][CH2:32]1)=[O:30]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC=C(C=C1)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
6.5 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.92 g
Type
reactant
Smiles
CON(C(=O)C1CC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −10° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for further 1 h before it
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was quenched with aqueous NH4Cl
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved CH2Cl2 (15 mL) and TFA (15 mL)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
added aqueous NaHCO3 to pH 7
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C)C(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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